20-Hydroxyicosa-5,8,11,14-tetraenoic acid
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Overview
Description
20-Hydroxyeicosatetraenoic acid, commonly referred to as HETE-20, is a potent vasoactive eicosanoid. It is a metabolite of arachidonic acid and plays a crucial role in the regulation of vascular tone, blood flow to specific organs, sodium and fluid transport in the kidney, and vascular pathway remodeling . This compound has significant implications in various physiological and pathological processes, including hypertension, stroke, and cancer .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 20-Hydroxyeicosatetraenoic acid involves the metabolism of arachidonic acid by cytochrome P450 enzymes, specifically the CYP4A and CYP4F subfamilies . The reaction conditions typically involve the use of microsome-bound ω-hydroxylases, which catalyze the omega oxidation of arachidonic acid to produce 20-Hydroxyeicosatetraenoic acid .
Industrial Production Methods
Industrial production of 20-Hydroxyeicosatetraenoic acid can be achieved using genetically modified microorganisms. For instance, the nonpathogenic yeast Starmerella bombicola has been shown to convert exogenously added arachidonic acid to 20-Hydroxyeicosatetraenoic acid via the biosynthetic pathway of sophorolipids . Genetic knockout of multifunctional enzyme type 2 (MFE-2) in this yeast significantly increases the yield of arachidonic acid conversion to 20-Hydroxyeicosatetraenoic acid .
Chemical Reactions Analysis
Types of Reactions
20-Hydroxyeicosatetraenoic acid undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.
Common Reagents and Conditions
Reduction: Specific reducing agents can be used to convert 20-Hydroxyeicosatetraenoic acid to its reduced forms.
Substitution: Various nucleophiles can substitute the hydroxyl group at the 20th carbon position.
Major Products
The major products formed from these reactions include various hydroxylated and reduced derivatives of 20-Hydroxyeicosatetraenoic acid .
Scientific Research Applications
20-Hydroxyeicosatetraenoic acid has a wide range of scientific research applications:
Mechanism of Action
20-Hydroxyeicosatetraenoic acid exerts its effects through the activation of its high-affinity receptor, GPR75 . This ligand-receptor pairing influences the sensitivity of the vasculature to constrictor stimuli, regulates endothelial function, and influences the renin-angiotensin system . The compound also impairs insulin-stimulated vasodilation via inhibition of the IRS-1/PI3K/Akt/eNOS axis .
Comparison with Similar Compounds
Similar Compounds
19-Hydroxyeicosatetraenoic acid: Another metabolite of arachidonic acid, but with a hydroxyl group at the 19th carbon position.
5-Hydroxyeicosatetraenoic acid: A hydroxylated derivative of arachidonic acid with a hydroxyl group at the 5th carbon position.
8-Hydroxyeicosatetraenoic acid: A hydroxylated derivative of arachidonic acid with a hydroxyl group at the 8th carbon position.
Uniqueness
20-Hydroxyeicosatetraenoic acid is unique due to its potent vasoactive properties and its significant role in the regulation of vascular tone and blood flow . Unlike other hydroxylated derivatives of arachidonic acid, 20-Hydroxyeicosatetraenoic acid has a high affinity for the GPR75 receptor, making it a critical player in various physiological and pathological processes .
Properties
IUPAC Name |
20-hydroxyicosa-5,8,11,14-tetraenoic acid |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H32O3/c21-19-17-15-13-11-9-7-5-3-1-2-4-6-8-10-12-14-16-18-20(22)23/h1,3-4,6-7,9-10,12,21H,2,5,8,11,13-19H2,(H,22,23) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NNDIXBJHNLFJJP-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(CCC=CCC=CCC=CCC=CCCCC(=O)O)CCO |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H32O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20868528 |
Source
|
Record name | 20-Hydroxyicosa-5,8,11,14-tetraenoic acid | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20868528 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
320.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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